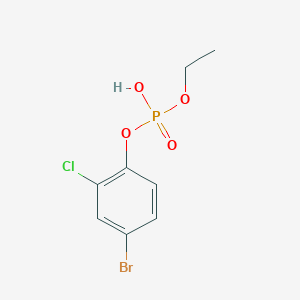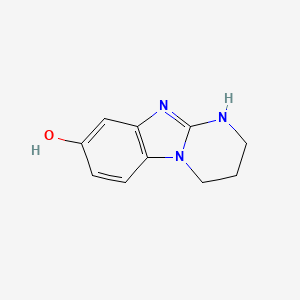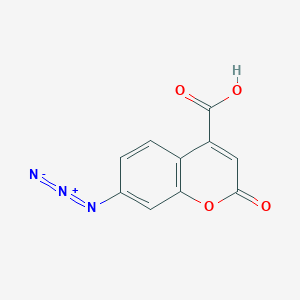
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromones, are a group of compounds characterized by a benzene ring fused to a pyran ring. The azido group at the 7-position and the carboxylic acid group at the 4-position make this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-azido-2-oxo-2H-1-benzopyran-4-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 4-hydroxycoumarin.
Azidation: The hydroxyl group at the 7-position is converted to an azido group using sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
Applications De Recherche Scientifique
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photoreactivity.
Mécanisme D'action
The mechanism of action of 7-azido-2-oxo-2H-1-benzopyran-4-carboxylic acid largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the azido group, making it less reactive in click chemistry.
7-Hydroxycoumarin: Contains a hydroxyl group instead of an azido group, leading to different reactivity and applications.
Chromone-2-carboxylic acid: Similar core structure but different functional groups, affecting its chemical behavior and applications.
Uniqueness
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of both the azido and carboxylic acid groups. This combination allows for versatile chemical modifications and applications in various fields, from synthetic chemistry to biological labeling.
Propriétés
Numéro CAS |
85157-18-2 |
|---|---|
Formule moléculaire |
C10H5N3O4 |
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
7-azido-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H5N3O4/c11-13-12-5-1-2-6-7(10(15)16)4-9(14)17-8(6)3-5/h1-4H,(H,15,16) |
Clé InChI |
BJQWOAMWSQFTBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N=[N+]=[N-])OC(=O)C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
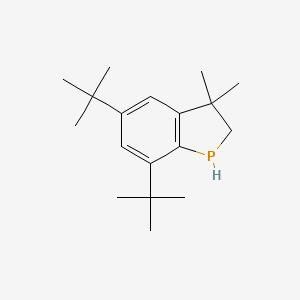
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
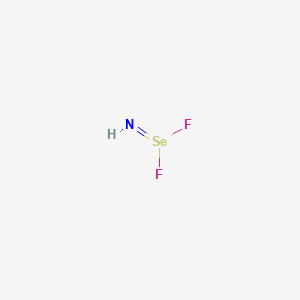

silane](/img/structure/B14427335.png)


![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
